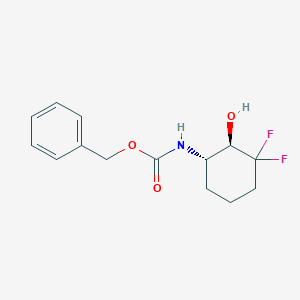
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid is a chemical compound that has garnered significant interest due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclobutyl ring, further connected to a piperazine moiety. The trifluoroacetic acid component adds to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid involves several steps. One common method includes the reaction of 1-ethynylcyclobutanol with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal yield. Industrial production methods may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid, bases such as sodium hydroxide, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparación Con Compuestos Similares
1-(1-Ethynylcyclobutyl)piperazine, trifluoroacetic acid can be compared with other similar compounds, such as:
1-(1-Ethynylcyclopropyl)piperazine: This compound has a similar structure but with a cyclopropyl ring instead of a cyclobutyl ring, leading to different chemical and biological properties.
1-(1-Ethynylcyclohexyl)piperazine: The cyclohexyl ring in this compound provides increased steric bulk, affecting its reactivity and interactions.
1-(1-Ethynylcyclobutyl)piperidine: Replacing the piperazine moiety with piperidine alters the compound’s pharmacological profile.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17F3N2O2 |
|---|---|
Peso molecular |
278.27 g/mol |
Nombre IUPAC |
1-(1-ethynylcyclobutyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2.C2HF3O2/c1-2-10(4-3-5-10)12-8-6-11-7-9-12;3-2(4,5)1(6)7/h1,11H,3-9H2;(H,6,7) |
Clave InChI |
LRRGCYASKSJLJB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCC1)N2CCNCC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13492538.png)

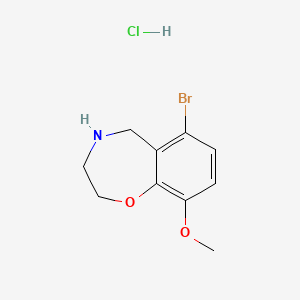
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)
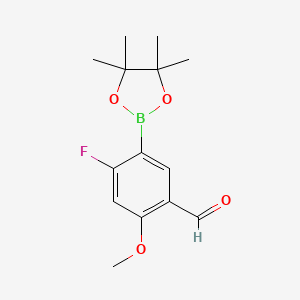
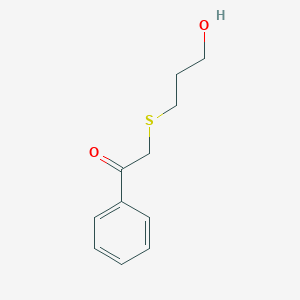


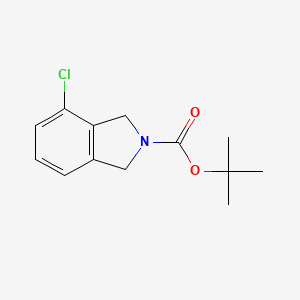
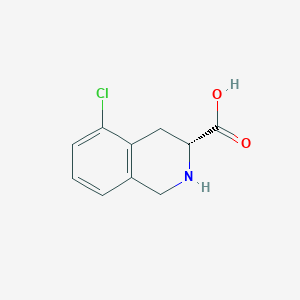
![2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492592.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-6-yl}acetic acid](/img/structure/B13492598.png)
